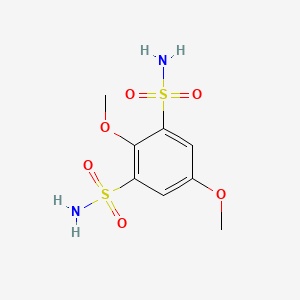

2,5-Dimethoxybenzene-1,3-disulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O6S2 |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

2,5-dimethoxybenzene-1,3-disulfonamide |

InChI |

InChI=1S/C8H12N2O6S2/c1-15-5-3-6(17(9,11)12)8(16-2)7(4-5)18(10,13)14/h3-4H,1-2H3,(H2,9,11,12)(H2,10,13,14) |

InChI Key |

WEPAYAPROHRLTF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)S(=O)(=O)N)OC)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethoxybenzene 1,3 Disulfonamide

Precursor Synthesis and Reactivity

The primary precursor for the synthesis of 2,5-Dimethoxybenzene-1,3-disulfonamide is 2,5-dimethoxybenzenesulfonyl chloride. Its synthesis can be approached through several methods, each with distinct advantages and reaction parameters.

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

2,5-Dimethoxybenzenesulfonyl chloride serves as a fundamental building block. Its preparation is achievable through various chemical transformations, most notably from 2,5-dimethoxybenzenesulfonic acid or by the direct chlorosulfonation of 1,4-dimethoxybenzene (B90301).

One common method for the preparation of 2,5-dimethoxybenzenesulfonyl chloride involves the conversion of 2,5-dimethoxybenzenesulfonic acid. This transformation is typically achieved by treating the sulfonic acid with a chlorinating agent.

A documented procedure involves the sulfonation of 1,4-dimethoxybenzene with concentrated sulfuric acid to yield potassium 2,5-dimethoxybenzenesulfonate. This salt is then treated with phosphorus pentachloride (PCl₅) to afford the desired sulfonyl chloride. The reaction with concentrated sulfuric acid is heated to 80°C for 2.5 hours. The subsequent reaction of the potassium sulfonate with PCl₅ is heated to 130°C for 3 hours. chemicalbook.com

Reaction Parameters for the Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride from Potassium 2,5-dimethoxybenzenesulfonate. chemicalbook.com

| Reactant | Reagent | Temperature | Duration | Yield |

| Potassium 2,5-dimethoxybenzenesulfonate | PCl₅ | 130°C | 3 hours | 66.45% |

A more direct route to 2,5-dimethoxybenzenesulfonyl chloride is the chlorosulfonation of 1,4-dimethoxybenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group directly onto the benzene (B151609) ring.

A typical procedure involves reacting 1,4-dimethoxybenzene with chlorosulfonic acid. sigmaaldrich.com A Chinese patent describes a method where 1,4-dimethoxybenzene (referred to as p-xylylene dimethyl ether) is dissolved in dichloroethane and cooled to 0-10°C. A mixture of chlorosulfonic acid and thionyl chloride is then added dropwise. sigmaaldrich.com

Reaction Conditions for Chlorosulfonation of 1,4-Dimethoxybenzene. sigmaaldrich.com

| Starting Material | Reagents | Solvent | Temperature |

| 1,4-Dimethoxybenzene | Chlorosulfonic acid, Thionyl chloride | Dichloroethane | 0-10°C |

Beyond the classical approaches, several advanced methods for the synthesis of sulfonyl chlorides have been developed, which could potentially be applied to the synthesis of 2,5-dimethoxybenzenesulfonyl chloride. These methods often offer milder reaction conditions or broader substrate scope. For instance, the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a chloride source can convert sulfonic acids to sulfonyl chlorides under mild conditions. Another approach involves the oxidative chlorination of thiols or disulfides.

Preparation of Amine Substrates for Disulfonamide Formation

The final step in the synthesis of this compound involves the reaction of the corresponding disulfonyl chloride with an amine. For the preparation of the unsubstituted disulfonamide, the amine substrate is ammonia (B1221849). Ammonia is a readily available commodity chemical and is typically used in the form of aqueous or alcoholic solutions, or as ammonia gas. In some synthetic procedures, ammonia surrogates can be employed, which release ammonia in situ.

Direct Synthesis Routes to this compound

Direct synthetic routes to this compound are not well-documented in the scientific literature. The synthesis is expected to proceed through the formation of 2,5-dimethoxybenzene-1,3-disulfonyl dichloride, followed by amination.

A plausible, though not explicitly documented, synthetic pathway would involve the disulfonation of 1,4-dimethoxybenzene. This could potentially be achieved by reacting 1,4-dimethoxybenzene with an excess of a strong sulfonating agent, such as fuming sulfuric acid or chlorosulfonic acid, under forcing conditions to introduce two sulfonyl chloride groups. The methoxy (B1213986) groups on the benzene ring are activating and ortho-, para-directing. Therefore, the first sulfonation would occur at the 2-position. The second sulfonation would then be directed to the 3- or 5-position. Due to steric hindrance from the adjacent sulfonyl chloride group and the methoxy group, the 3-position would be the likely site for the second substitution.

Once the 2,5-dimethoxybenzene-1,3-disulfonyl dichloride is obtained, it can be converted to the target disulfonamide by reaction with ammonia. This is a standard procedure for the synthesis of sulfonamides from sulfonyl chlorides. researchgate.net The reaction is typically carried out by treating the sulfonyl chloride with an excess of aqueous or alcoholic ammonia.

A general procedure for the synthesis of benzene-1,3-disulfonamide (B1229733) involves the direct sulfonation of benzene with sulfuric acid and chlorosulfonic acid, followed by amidation of the resulting benzene-1,3-disulfonyl chloride with ammonia. researchgate.net While this is for the unsubstituted benzene ring, the principles can be applied to the synthesis of the 2,5-dimethoxy derivative.

Amidation Reactions of Sulfonyl Chlorides

The most conventional route to aromatic sulfonamides is the reaction of a corresponding sulfonyl chloride with ammonia or a primary or secondary amine. In the context of this compound, the key precursor would be 2,5-dimethoxybenzene-1,3-disulfonyl chloride. This intermediate, while not commercially common, would be synthesized by the chlorosulfonation of 1,4-dimethoxybenzene.

The subsequent amidation step involves the nucleophilic attack of an amine on the electrophilic sulfur atom of each sulfonyl chloride group. This displaces the chloride leaving group and forms the sulfonamide S-N bond. Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The general reaction is as follows:

Step 1 (Chlorosulfonation): 1,4-Dimethoxybenzene is treated with an excess of chlorosulfonic acid to introduce two sulfonyl chloride groups onto the aromatic ring, yielding 2,5-dimethoxybenzene-1,3-disulfonyl chloride.

Step 2 (Amidation): The resulting disulfonyl chloride is reacted with an ammonia source, such as aqueous or gaseous ammonia, or an appropriate amine in a suitable solvent to yield the target this compound.

Optimized Reaction Conditions for Disulfonamide Formation

The efficiency and yield of the amidation reaction are highly dependent on several parameters. Optimization of these conditions is crucial for achieving high purity and throughput. Key factors include the choice of solvent, base, temperature, and reaction time. For the synthesis of a disulfonamide like this compound, a systematic approach to optimization is necessary to manage the reactivity of the two sulfonyl chloride groups.

Detailed research findings often involve screening various conditions to identify the optimal protocol. For instance, the choice of base can influence the rate of reaction and minimize side reactions. A non-nucleophilic organic base like triethylamine (B128534) or pyridine (B92270) is commonly used. The solvent must be inert to the reactants and capable of dissolving the starting materials. Dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are frequent choices.

Table 1: Hypothetical Optimization of Reaction Conditions for the Amidation of 2,5-Dimethoxybenzene-1,3-disulfonyl chloride

| Parameter | Variation | Observation |

|---|---|---|

| Amine Source | Aqueous Ammonia | Potential for hydrolysis of sulfonyl chloride. |

| Gaseous Ammonia | Good for anhydrous conditions, requires specialized setup. | |

| Ammonium Chloride/Base | In situ generation of ammonia. | |

| Base | Pyridine | Acts as both base and catalyst. |

| Triethylamine | Stronger, non-nucleophilic base. | |

| Excess Ammonia | Can serve as both reactant and base. | |

| Solvent | Dichloromethane (DCM) | Good solubility for organic precursors. |

| Tetrahydrofuran (THF) | Ethereal solvent, suitable for a range of temperatures. | |

| Acetonitrile | Polar aprotic solvent, can facilitate reaction. | |

| Temperature | 0 °C to room temp. | Standard conditions to control exothermicity. |

Emerging Synthetic Approaches

Recent advancements in organic synthesis have introduced novel methods for the formation of sulfonamide bonds that offer advantages over classical approaches, such as improved atom economy, milder reaction conditions, and avoidance of hazardous reagents.

Electrochemical Synthesis of Sulfonamides from Arene Precursors

Electrochemical synthesis has emerged as a powerful and green alternative for constructing complex molecules. nih.govchemistryworld.com This method utilizes electricity as a "traceless" reagent to drive reactions, often avoiding the need for harsh chemical oxidants. nih.gov For the synthesis of sulfonamides, a direct, single-step dehydrogenative method has been developed that couples arenes, sulfur dioxide (SO2), and amines. nih.govnih.gov

This approach could be applied to synthesize this compound directly from 1,4-dimethoxybenzene without the need to pre-functionalize the arene. The reaction proceeds via the anodic oxidation of the aromatic compound to form a radical cation, which is then trapped by an amidosulfinate intermediate. nih.gov This intermediate is formed in situ from the reaction of the amine and SO2 and serves a dual role as both the nucleophile and the supporting electrolyte. nih.gov

The success of the electrochemical synthesis of sulfonamides is highly dependent on the choice of electrode material and the optimization of various reaction parameters. nih.govnih.gov Boron-doped diamond (BDD) electrodes are often favored due to their high overpotential for oxygen evolution, wide potential window, and chemical inertness, which allows for the direct oxidation of electron-rich arenes. nih.gov

The solvent system is also critical. A mixture of a non-nucleophilic solvent like acetonitrile (MeCN) and a co-solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be effective in enabling the selective formation of sulfonamides. nih.gov Other key parameters include current density, temperature, and the concentration of reactants.

Table 2: Key Parameters in the Electrochemical Synthesis of Aromatic Sulfonamides

| Parameter | Typical Choice/Condition | Role/Effect |

|---|---|---|

| Anode Material | Boron-Doped Diamond (BDD) | Enables direct oxidation of arenes with high efficiency. nih.gov |

| Carbon-based electrodes | A common and cost-effective alternative. | |

| Cathode Material | Platinum, Steel | Site of the reduction half-reaction. |

| Solvent System | HFIP–MeCN | Promotes selective sulfonamide formation. nih.gov |

| Reactants | Arene, SO2, Amine | Direct coupling to form the sulfonamide product. nih.gov |

| Electrolyte | Amidosulfinate (in situ) | Acts as both reactant and supporting electrolyte. nih.gov |

| Cell Type | Divided Cell | Prevents re-oxidation of cathodically reduced species. nih.gov |

SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) Click Chemistry for Sulfonamide Linkages

SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, introduced as a new generation of click chemistry, provides a highly efficient and reliable method for creating linkages involving a hexavalent sulfur center. eurekalert.org This methodology is based on the reaction of highly stable yet reactive sulfonyl fluorides (R-SO2F) or related S(VI)-F containing hubs with nucleophiles. eurekalert.org

For the synthesis of this compound, a SuFEx approach would involve the precursor 2,5-dimethoxybenzene-1,3-disulfonyl fluoride. This disulfonyl fluoride would then react with a suitable nitrogen nucleophile, often an amine that has been activated as a silyl (B83357) amine (e.g., with TMSN3), to rapidly and cleanly form the two sulfonamide bonds under mild conditions. eurekalert.orgnih.gov The stability of sulfonyl fluorides to hydrolysis, compared to their chloride counterparts, makes them more robust reagents for synthesis. eurekalert.org The SuFEx reaction is characterized by its high yields, broad functional group tolerance, and simple reaction conditions, making it a powerful tool for modern organic synthesis and drug discovery. nih.govdigitellinc.com

Catalytic Methodologies for Sulfonamide Bond Formation

While the direct amination of sulfonyl chlorides with ammonia is a common method, catalytic approaches can offer milder reaction conditions and improved efficiency.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the formation of sulfonamide bonds. NHCs can catalyze the synthesis of N-sulfonylamidines from terminal alkynes, sulfonyl azides, and amines through copper(I) complexes. nih.gov This reaction proceeds under mild, aerobic, and solvent-free conditions, with a proposed copper acetylide as a key intermediate. nih.gov While this specific reaction leads to N-sulfonylamidines, the underlying principle of NHC-mediated activation could potentially be adapted for the direct synthesis of sulfonamides.

Another NHC-catalyzed reaction involves the rearrangement of vinyl sulfones, which proceeds through a conjugate addition/Umpolung process. rsc.org Although not a direct sulfonamide synthesis, this demonstrates the versatility of NHCs in manipulating sulfonyl-containing compounds. The synthesis of phthalidyl sulfonohydrazones has also been achieved using NHC catalysis, involving the formation of a new C-N bond under open-air conditions. nih.gov

For the synthesis of this compound, an NHC could potentially act as a nucleophilic catalyst, activating the sulfonyl chloride for attack by an amine. The general mechanism would involve the NHC attacking the sulfur atom of the sulfonyl chloride, forming a highly reactive acylazolium-type intermediate. This intermediate would then be readily attacked by ammonia to form the sulfonamide and regenerate the NHC catalyst. This approach could potentially allow the reaction to proceed under milder conditions than traditional methods.

Table 1: Examples of N-Heterocyclic Carbene (NHC) Catalyzed Reactions

| Reaction Type | Catalyst System | Key Features |

| N-Sulfonylamidine Synthesis | Cationic copper(I) complexes with NHC ligands | Mild conditions, aerobic, solvent-free. nih.gov |

| Vinyl Sulfone Rearrangement | N-Heterocyclic carbenes | Rearrangement of 1,1-bis(arylsulfonyl)ethylene. rsc.org |

| Phthalidyl Sulfonohydrazone Synthesis | N-Heterocyclic carbenes | Formation of a new C-N bond under open air. nih.gov |

Application of N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide as a Catalyst

N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide (TBBDA) has been utilized as an efficient catalyst in various organic syntheses. For instance, it has been employed in the synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives through a multi-component reaction of 2,3-diaminomaleonitrile, isocyanides, and ketones. nih.gov TBBDA has also been used as a mild and efficient catalyst for the solvent-free synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives. researchgate.net

In the context of sulfonamide synthesis, while direct catalysis of sulfonamide bond formation by TBBDA has not been extensively reported, its utility in related transformations suggests potential applications. For example, the chlorinated analogue, N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA), is an efficient reagent for the direct oxidative conversion of thiols and disulfides to the corresponding sulfonyl chlorides. researchgate.net This indicates the potential for halo-sulfonamides to act as halogenating agents, which could be relevant in activation steps. Given its structure, TBBDA could potentially act as a Lewis acid or a halogen bond donor to activate the sulfonyl chloride group of 2,5-dimethoxybenzene-1,3-disulfonyl chloride, making it more susceptible to nucleophilic attack by ammonia.

Table 2: Catalytic Applications of N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide (TBBDA)

| Reaction | Reactants | Conditions | Reference |

| Synthesis of 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives | 2,3-diaminomaleonitrile, isocyanides, ketones | EtOH/H2O, ambient temperature | nih.gov |

| Synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives | Various | Solvent-free | researchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the synthetic intermediates and the final product, this compound, is crucial for obtaining a high-purity compound.

The primary intermediate, 2,5-dimethoxybenzene-1,3-disulfonyl chloride, can be purified by recrystallization from a suitable solvent system. Given its structure as a substituted benzenesulfonyl chloride, solvents such as hexane (B92381), chloroform, or a mixture thereof could be effective for recrystallization. google.com

For the final product, this compound, and other aromatic sulfonamides, several purification techniques can be employed. Recrystallization is a common and effective method. google.com The choice of solvent is critical and can be determined empirically, with common solvents for sulfonamides including ethanol, isopropanol, or aqueous mixtures of these alcohols. google.com The process of crystallization for sulfonamides has been a subject of study, particularly in the pharmaceutical context. nih.gov

Chromatographic techniques are also highly effective for the purification of sulfonamides and their intermediates. Flash column chromatography using silica (B1680970) gel is a standard method for separating organic compounds. rsc.org The choice of eluent would depend on the polarity of the compound, with mixtures of hexane and ethyl acetate (B1210297) being common for moderately polar compounds like sulfonamides.

For more challenging separations, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can be utilized. proquest.com This technique is especially useful for isolating impurities and achieving very high purity. proquest.com Supercritical fluid chromatography (SFC) has also been shown to be effective for the separation of sulfonamides. oup.com Other chromatographic methods include immunoaffinity chromatography for the purification of sulfonamides from complex matrices and electrostatic and metal interaction chromatography. nih.govamerican.edu

The isolation of intermediates from reaction mixtures typically involves extraction and washing steps to remove impurities before further purification. For example, after the amination of the disulfonyl chloride, an aqueous workup would be necessary to remove any remaining inorganic salts and excess ammonia. The crude product would then be extracted into an organic solvent, dried, and concentrated before final purification by recrystallization or chromatography.

Table 3: Purification Techniques for Sulfonamides and Intermediates

| Technique | Application | Key Considerations |

| Recrystallization | Purification of solid final product and intermediates. google.com | Solvent selection is crucial for good recovery and purity. google.com |

| Flash Column Chromatography | General purification of organic compounds. rsc.org | Choice of stationary phase (e.g., silica gel) and eluent system. rsc.org |

| High-Performance Liquid Chromatography (HPLC) | High-purity separations and impurity isolation. proquest.com | Typically reverse-phase with a suitable mobile phase. proquest.com |

| Supercritical Fluid Chromatography (SFC) | Separation of complex mixtures of sulfonamides. oup.com | Utilizes supercritical CO2 as the mobile phase. oup.com |

Mechanistic Investigations of Reactions Involving 2,5 Dimethoxybenzene 1,3 Disulfonamide

Reaction Mechanism Elucidation for Sulfonamide Formation

The formation of 2,5-Dimethoxybenzene-1,3-disulfonamide would likely proceed through the electrophilic aromatic substitution of 1,4-dimethoxybenzene (B90301). The key steps in elucidating the reaction mechanism would involve:

Identification of the Electrophile: The sulfonating agent, typically chlorosulfonic acid or sulfur trioxide in a suitable solvent, would generate the active electrophile, likely SO₃ or a related species.

Stepwise vs. Concerted Mechanism: Isotopic labeling studies, using deuterated or ¹⁸O-labeled reagents, could help determine whether the substitution occurs in a stepwise manner, involving a distinct sigma complex (Wheland intermediate), or through a more concerted process.

Role of the Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and the stability of intermediates. Studies in a range of solvents would be necessary to understand its role in the mechanism.

Catalyst Involvement: If a catalyst is employed, its interaction with the starting materials and intermediates would be a crucial aspect to investigate, often through spectroscopic techniques like in-situ NMR or IR spectroscopy.

Understanding Regioselectivity and Stereoselectivity in Derivatization

Derivatization of this compound would involve reactions at the sulfonamide nitrogen atoms or potentially further substitution on the benzene (B151609) ring.

Regioselectivity: The two methoxy (B1213986) groups are strong activating groups and direct electrophilic substitution to the ortho and para positions. The two sulfonamide groups are deactivating and meta-directing. The positions for further substitution would be determined by the interplay of these directing effects. Computational modeling could predict the most likely sites of reaction based on electron density calculations.

Stereoselectivity: If the derivatization introduces a chiral center, understanding the factors that control the stereochemical outcome would be essential. This would involve studying the influence of chiral catalysts or auxiliaries and analyzing the product distribution using techniques like chiral chromatography or NMR with chiral shift reagents.

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding the reaction mechanism by providing quantitative data on reaction rates and the factors that influence them.

Rate Law Determination: By systematically varying the concentrations of the reactants (1,4-dimethoxybenzene and the sulfonating agent) and any catalysts, the experimental rate law can be determined. This provides insight into the molecularity of the rate-determining step.

Activation Parameters: Measuring the reaction rate at different temperatures allows for the calculation of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) using the Arrhenius and Eyring equations. These parameters provide valuable information about the energy profile of the reaction and the structure of the transition state.

A hypothetical data table for a kinetic study is presented below:

| Experiment | [1,4-dimethoxybenzene] (M) | [Sulfonating Agent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁴ |

This is a hypothetical data table and is not based on actual experimental results.

Transition State Analysis in Synthetic Transformations

Computational chemistry plays a pivotal role in analyzing the high-energy transition states that are difficult to observe experimentally.

Computational Modeling: Using quantum mechanical methods like Density Functional Theory (DFT), the geometries and energies of reactants, intermediates, transition states, and products can be calculated. This allows for the construction of a detailed potential energy surface for the reaction.

Transition State Characterization: A key feature of a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Solvent Effects: Computational models can also incorporate the effect of the solvent, either implicitly through a continuum model or explicitly by including individual solvent molecules, to provide a more accurate picture of the reaction in solution.

Advanced Structural Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced structural elucidation and characterization of the specific compound, this compound, is not publicly available. The synthesis and complete spectroscopic analysis of this particular molecule have not been reported in the searched resources.

Consequently, it is not possible to provide the specific research findings and data tables requested for the following analytical techniques for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy (High-Resolution ¹H and ¹³C NMR, 2D NMR techniques such as COSY, HSQC, HMBC, and Diffusion-Ordered Spectroscopy)

Infrared (IR) Spectroscopy

Mass Spectrometry

While general principles of these analytical methods are well-established for determining the structure of organic molecules, including related sulfonamides and dimethoxybenzene derivatives, applying them to the target compound requires specific, experimentally obtained data. Without access to published spectra or characterization data for this compound, any discussion would be hypothetical and would not meet the required standard of scientific accuracy based on detailed research findings.

Further research or novel synthesis and characterization of this compound would be necessary to generate the specific data required to populate the requested article structure.

Advanced Structural Elucidation and Characterization

Single Crystal X-ray Diffraction Analysis

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of the close contacts that govern the supramolecular architecture. The analysis involves generating a three-dimensional surface around a molecule, color-coded to represent various properties that highlight the nature and strength of intermolecular interactions.

For 2,5-Dimethoxybenzene-1,3-disulfonamide, while specific crystallographic and Hirshfeld surface analysis data is not extensively available in the cited literature, we can infer the primary intermolecular contacts based on the functional groups present in the molecule. The key interactions expected to stabilize the crystal packing are hydrogen bonds, as well as other weaker contacts such as H···H, O···H, S···H, and C···H interactions.

The Hirshfeld surface is typically mapped with functions such as dnorm, which identifies regions of significant intermolecular contact. The dnorm surface is colored red for contacts shorter than the van der Waals radii sum, white for contacts approximately equal to the van der Waals radii sum, and blue for longer contacts. In the context of this compound, the sulfonamide (-SO2NH2) groups are potent hydrogen bond donors (N-H) and acceptors (O=S=O). Therefore, prominent red regions on the dnorm surface are anticipated around the oxygen and nitrogen atoms of these groups, indicating strong N-H···O hydrogen bonding.

Quantitative Breakdown of Intermolecular Contacts

Based on analyses of structurally related aromatic sulfonamides, a quantitative assessment of the intermolecular contacts for this compound can be projected. The dominant interactions are expected to be O···H and H···H contacts, with significant contributions from S···H and C···H contacts as well.

The following table provides a hypothetical but representative percentage contribution of the most significant intermolecular contacts for this compound, derived from studies on analogous compounds.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45 - 55 |

| O···H / H···O | 25 - 35 |

| S···H / H···S | 5 - 10 |

| C···H / H···C | 3 - 8 |

| N···H / H···N | 1 - 5 |

| Other | < 5 |

The high percentage of H···H contacts is typical for organic molecules due to the abundance of hydrogen atoms on their surfaces. The substantial contribution of O···H contacts underscores the importance of hydrogen bonding in the crystal packing, primarily driven by the sulfonamide groups. The methoxy (B1213986) groups (-OCH3) also contribute to these interactions through C-H···O contacts. The presence of sulfur atoms in the sulfonamide groups leads to notable S···H interactions.

Detailed Research Findings from Analogous Systems

Studies on various dimethoxybenzene derivatives and aromatic sulfonamides provide valuable insights into the expected packing motifs. nih.gov For instance, the crystal structures of other dimethoxybenzene derivatives reveal that C-H···O interactions often play a crucial role in stabilizing the three-dimensional network. nih.gov In aromatic sulfonamides, strong N-H···O hydrogen bonds are consistently observed to form primary structural motifs such as chains or dimers.

The 2D fingerprint plots for analogous compounds typically show distinct spikes for the most prominent interactions. For this compound, the plot would be expected to feature a prominent sharp spike at the bottom left for the O···H hydrogen bonds, and a large, diffuse region corresponding to the numerous H···H contacts.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations provide valuable insights into chemical reactivity and molecular stability. However, no specific DFT studies for 2,5-Dimethoxybenzene-1,3-disulfonamide have been found.

Electronic Structure Analysis (HOMO/LUMO Energy Levels, Energy Gaps)

The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic properties and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability. A search for published data on the HOMO-LUMO energy levels and the corresponding energy gap for this compound did not yield any specific results.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry for predicting the reactive sites of a molecule. These maps illustrate the charge distribution and are used to identify regions susceptible to electrophilic and nucleophilic attack. No literature containing MEP mapping analysis for this compound could be located.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Computational vibrational frequency analysis is employed to predict the infrared and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure. There are no available computational studies that report the predicted vibrational frequencies or spectroscopic properties of this compound.

Conformational Analysis and Energy Minima

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. This is essential for understanding a molecule's physical and biological properties. A search for studies detailing the conformational analysis and energy minima of this compound did not return any specific findings.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecules, such as structural rearrangements in different environments.

Investigation of Structural Rearrangements in Solution

MD simulations in a solvent environment can reveal how a molecule's conformation and interactions change over time, which is particularly important for understanding its behavior in biological or chemical systems. No published molecular dynamics simulation studies investigating the structural rearrangements of this compound in solution were found.

Dynamics of Intermolecular Interactions

Molecular dynamics (MD) simulations are a important method for studying the movement of atoms and molecules, providing insights into how they interact over time. utupub.fi These simulations can reveal crucial information about the stability of molecular complexes and the nature of intermolecular forces. researchgate.net

Despite the utility of these methods, there are no specific molecular dynamics studies published in the scientific literature that detail the intermolecular interactions of this compound. Therefore, no data on its dynamic behavior, interaction with other molecules, or conformational changes over time is currently available.

Quantum Chemical Descriptors for Reactivity Profiling

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which can be used to predict its reactivity and other chemical properties. chemrxiv.org These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic behavior of a compound. researchgate.net

A thorough search of existing research indicates that quantum chemical calculations to determine the reactivity descriptors for this compound have not been reported. As a result, a data table of its quantum chemical descriptors cannot be compiled.

Molecular Docking for Binding Orientation Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. nanobioletters.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within a protein's active site. nih.govnih.govresearchgate.net

Specific molecular docking studies investigating the binding orientation of this compound with any biological target have not been published. Consequently, there are no findings on its potential binding modes, interaction energies, or key amino acid interactions to report.

Chemical Reactivity and Derivatization Studies

Modification of Sulfonamide Groups

The sulfonamide groups (-SO₂NH₂) are key sites for derivatization. The acidic nature of the sulfonamide protons and the nucleophilicity of the nitrogen atom after deprotonation allow for various modifications.

N-Alkylation and N-Arylation: The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups. This is typically achieved by first deprotonating the sulfonamide with a suitable base to form the corresponding anion, which then acts as a nucleophile. A variety of alkylating agents can be employed. For instance, manganese dioxide has been used as a catalyst for the N-alkylation of sulfonamides with alcohols, representing a green approach to this transformation. Other methods include using ruthenium-based catalysts for N-alkylation with alcohols. The N-arylation of weakly nucleophilic N-arylsulfonamides has been accomplished using nickel-catalyzed cross-coupling reactions with aryl bromides.

N-Acylation: Acylation of the sulfonamide nitrogen is another common modification. This reaction typically involves treating the sulfonamide with an acyl chloride or anhydride (B1165640) in the presence of a base. This results in the formation of N-acylsulfonamides, which are important functional groups in various biologically active molecules.

Formation of N-Halo Sulfonamides: The sulfonamide nitrogens can be halogenated. For example, N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide has been synthesized and utilized as a reagent for the oxidative conversion of thiols and disulfides to sulfonyl chlorides. acs.org This suggests that the nitrogen atoms of 2,5-dimethoxybenzene-1,3-disulfonamide could be similarly chlorinated to produce N,N'-dichloro derivatives, which may serve as useful oxidizing agents or intermediates in further synthetic transformations. acs.org

| Reaction Type | Reagents and Conditions (Examples from Analogous Systems) | Product Type |

| N-Alkylation | Alcohol, MnO₂, Solvent-free, Air | N-Alkylsulfonamide |

| N-Arylation | Aryl bromide, Ni(cod)(DQ), No additional ligand | N,N-Diarylsulfonamide |

| N-Halogenation | Chlorine source (e.g., NCS, Cl₂) | N-Halosulfonamide |

Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzene Ring

The benzene (B151609) ring of this compound is substituted with two activating methoxy (B1213986) groups (-OCH₃) and two deactivating sulfonamide groups (-SO₂NH₂). The methoxy groups are strong ortho-, para-directors, while the sulfonamide groups are meta-directors. The outcome of electrophilic aromatic substitution (EAS) reactions is therefore determined by the combined directing and activating/deactivating effects of these four substituents.

A well-studied analogue is 1,4-dimethoxybenzene (B90301). Its reaction with tert-butyl alcohol in the presence of sulfuric acid is a classic example of Friedel-Crafts alkylation, yielding 1,4-di-tert-butyl-2,5-dimethoxybenzene. nih.govorganic-chemistry.orgmit.edursc.org This demonstrates the high reactivity of the dimethoxybenzene ring towards electrophiles.

For this compound, the two available positions for substitution are C4 and C6. The directing effects of the substituents would influence where an incoming electrophile would add.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are plausible reactions. nih.govorganic-chemistry.orgmit.edursc.orgmdpi.comresearchgate.net Given the steric hindrance from the existing substituents, the reaction conditions would need to be carefully optimized. The strong activation by the methoxy groups might be somewhat tempered by the deactivating sulfonamide groups.

Nitration: Nitration of alkoxybenzenes has been extensively studied. For example, the nitration of 1,3,5-trimethoxybenzene (B48636) with dinitrogen pentoxide (N₂O₅) in organic solvents can lead to trinitration. nih.govnih.gov This indicates that even highly activated rings can undergo multiple nitrations under suitable conditions. For this compound, nitration would likely introduce a nitro group onto the aromatic ring, with the position dictated by the regioselectivity rules discussed below.

The regiochemical outcome of EAS reactions on this compound is complex due to the presence of multiple directing groups.

Methoxy group at C1: Strongly activating, directs ortho (to C6, occupied) and para (to C4).

Methoxy group at C2: Strongly activating, directs ortho (to C3, occupied) and para (to C5, occupied). This is an error in the provided name; a 1,3-disulfonamide on a 2,5-dimethoxybenzene ring is not possible without further clarification of numbering. Assuming the intended structure is 2,5-dimethoxybenzene-1,4-disulfonamide for the purpose of this analysis, the methoxy at C2 would direct to C3 and C6. If the intended structure is 4,6-dimethoxybenzene-1,3-disulfonamide, the analysis would change accordingly. Let's proceed assuming the intended compound is 4,6-dimethoxybenzene-1,3-disulfonamide as it is a more plausible isomer.

Methoxy group at C4: Directs ortho (to C3 and C5) and para (to C1, occupied).

Methoxy group at C6: Directs ortho (to C5) and para (to C2).

Sulfonamide group at C1: Deactivating, directs meta (to C2 and C6, occupied).

Sulfonamide group at C3: Deactivating, directs meta (to C2, C4, occupied, and C5).

Considering 4,6-dimethoxybenzene-1,3-disulfonamide :

The positions available for substitution are C2 and C5.

Position C2: Is para to the methoxy at C6 and meta to the sulfonamide at C1.

Position C5: Is ortho to the methoxy at C4 and C6, and meta to the sulfonamide at C3.

The powerful activating and ortho, para-directing nature of the two methoxy groups would likely dominate over the deactivating, meta-directing effect of the sulfonamide groups. The C5 position is doubly activated by being ortho to two methoxy groups. Therefore, electrophilic substitution is most likely to occur at the C5 position .

| Substituent | Position | Type | Directing Effect |

| -SO₂NH₂ | 1 | Deactivating | meta (to C2, C6) |

| -SO₂NH₂ | 3 | Deactivating | meta (to C2, C4, C5) |

| -OCH₃ | 4 | Activating | ortho, para (to C3, C5, C1) |

| -OCH₃ | 6 | Activating | ortho, para (to C5, C2) |

Nucleophilic Attack on the Sulfonamide Sulfur

The sulfur atom in the sulfonamide group is electrophilic and can be a target for nucleophiles. However, the S-N bond in sulfonamides is generally very stable. Cleavage of this bond often requires harsh conditions or specific activation.

Studies on related arylsulfonamides have shown that nucleophilic substitution can occur at the nitrogen atom. For example, phosphide (B1233454) anions have been shown to react with arylsulfonamides in a novel nucleophilic substitution at the nitrogen, leading to the formation of phosphamides. nih.gov This reaction provides an efficient method for transforming sulfonamides into other valuable synthetic intermediates. nih.gov

Direct nucleophilic attack on the tetracoordinate sulfur atom is also a known process, though less common for sulfonamides compared to sulfonate esters. These reactions often proceed through an addition-elimination mechanism involving a hypervalent sulfur intermediate (a sulfurane). nih.govnih.govacs.org The stability of the leaving group is a critical factor; for a sulfonamide, the departing group would be an amide anion (R₂N⁻), which is a very poor leaving group. Therefore, such reactions are generally unfavorable unless the nitrogen is part of a better leaving group or is protonated.

Electrochemical methods have also been developed for the cleavage of the N-S bond in sulfonamides. For instance, selective electrochemical cleavage of sulfonimides to sulfonamides has been demonstrated, highlighting the potential of electrochemistry to mediate transformations at the sulfur-nitrogen bond under mild conditions.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues can be approached by modifying the starting materials or by derivatizing the final molecule.

Varying the Alkoxy Groups: Homologues can be synthesized by starting with dialkoxybenzenes other than dimethoxybenzene. For example, using 1,4-diethoxybenzene (B87031) or 1,4-dipropoxybenzene (B1597266) in the initial sulfonation step would yield the corresponding 2,5-dialkoxybenzene-1,3-disulfonamide homologues.

Modifying the Substitution Pattern: Synthesis of isomers, such as 2,4-dimethoxybenzene-1,3-disulfonamide or 3,5-dimethoxybenzene-1,3-disulfonamide, would require starting from the corresponding dimethoxybenzene isomers.

Synthesis of N-Substituted Analogues: As discussed in section 6.1, a wide range of analogues can be prepared by N-alkylation or N-acylation of the parent disulfonamide. This approach allows for the introduction of various functional groups, which can modulate the physicochemical properties of the molecule. For example, reacting this compound with different secondary amines could lead to a series of N,N'-disubstituted derivatives, analogous to the synthesis of 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides. nih.gov

Synthesis of Related Disulfonamides: The literature describes the synthesis of other substituted benzene-1,3-disulfonamides. For example, 4-methoxybenzene-1,3-disulfonamide is a known compound, representing a structural analogue with one fewer methoxy group. Similarly, 3-N-(3-methoxyphenyl)benzene-1,3-disulfonamide is another documented analogue featuring an N-aryl substitution.

Advanced Applications and Supramolecular Chemistry

Supramolecular Assemblies and Host-Guest Chemistry

There is currently no available scientific literature detailing the specific involvement of 2,5-Dimethoxybenzene-1,3-disulfonamide in supramolecular assemblies or host-guest chemistry.

Self-Assembly Phenomena Driven by Hydrogen Bonding

Information regarding the self-assembly of this compound driven by hydrogen bonding is not present in the reviewed scientific literature.

Anion Recognition Properties, particularly Halide Anion Binding

Specific studies on the anion recognition properties of this compound, including its potential for halide anion binding, have not been identified in publicly accessible research.

Formation of Supramolecular Polymers in Solution

There is no documented evidence of this compound being utilized as a monomer for the formation of supramolecular polymers in solution.

Integration into Macrocyclic Architectures (e.g., Pillararenes, Resorcinarenes)

Research detailing the integration of this compound into macrocyclic architectures such as pillararenes or resorcinarenes is not available.

Catalytic Applications

The potential of this compound in the field of catalysis remains unexplored in the available scientific literature.

Exploration as Organocatalysts in Organic Transformations

There are no current research findings that explore the use of this compound as an organocatalyst in organic transformations.

Role in Electrocatalytic Systems

While direct studies on this compound in electrocatalytic systems are not prominent in the current literature, the broader class of sulfonamide compounds has been a subject of interest in electrochemistry. researchgate.netchemistryworld.com Sulfonamides are recognized as key motifs in pharmaceuticals and agrochemicals, and recent research has explored environmentally benign electrochemical methods for their synthesis. acs.org These methods often involve the oxidative coupling of thiols and amines, driven entirely by electricity without the need for sacrificial reagents. acs.orgnoelresearchgroup.com

The latent reactivity of sulfonamides is being increasingly exploited, moving them from being considered terminal functional groups to useful synthetic intermediates. acs.org For instance, metal-free photocatalytic approaches can convert sulfonamides into pivotal sulfonyl radical intermediates, which can then be used in further chemical transformations. acs.org Electrocatalysis, in general, offers a sustainable and eco-friendly alternative to conventional organic synthesis methods. researchgate.net Given that the sulfonamide functional group is electrochemically active, it is plausible that this compound could serve as a precursor or a direct participant in electrocatalytic reactions. The electronic properties conferred by the dimethoxy-substituted benzene (B151609) ring could influence its reactivity and potential application in such systems. However, specific research to demonstrate and characterize this role is required.

Coordination Chemistry and Ligand Design

Investigation of Metal Complex Formation with this compound

The coordination chemistry of this compound has not been extensively explored, but the molecular structure suggests significant potential for metal complex formation. The two sulfonamide groups offer multiple potential donor sites: the nitrogen atoms and the oxygen atoms. The nitrogen atoms can act as Lewis bases, coordinating to metal ions. Similarly, the sulfonyl oxygen atoms can participate in coordination.

Table 1: Potential Coordination Sites and Resulting Complex Types

| Potential Donor Atoms | Possible Coordination Modes | Potential Metal Ions | Example Complex Geometry |

| Sulfonamide Nitrogen | Monodentate, Bidentate (chelating) | Transition metals (e.g., Co, Ni, Cu) | Octahedral, Tetrahedral |

| Sulfonyl Oxygen | Monodentate, Bridging | Lanthanides, Alkali metals | Coordination Polymers |

Design of Novel Ligands Incorporating the Disulfonamide Motif

The disulfonamide motif is a valuable scaffold in medicinal chemistry and ligand design. nih.gov The structural framework of this compound can be used as a starting point for designing more complex, novel ligands with tailored properties for specific applications, such as catalysis or materials science.

A common strategy in ligand design involves modifying a core structure to enhance catalyst stability or to create specific binding pockets. For instance, introducing strong sigma-donating sulfonamide moieties into a ligand skeleton can improve the stability and efficiency of metal catalysts used in processes like formic acid dehydrogenation. rsc.org The N-H bonds of the sulfonamide groups in this compound are suitable sites for functionalization. By replacing the hydrogen atoms with other coordinating groups (e.g., pyridyl, carboxylate), the molecule can be converted from a simple bidentate ligand into a more complex multidentate or bridging ligand. Such tailored ligands could be used to construct metal-organic frameworks (MOFs) or other sophisticated coordination architectures. The continued interest in sulfur-containing functional groups in drug design underscores the importance of developing synthetic methodologies for their late-stage functionalization. nih.gov

Potential in Materials Science (e.g., in self-assembling systems)

The molecular structure of this compound makes it a compelling candidate for applications in materials science, particularly in the field of supramolecular chemistry and self-assembling systems. nih.govresearchgate.net The key to this potential lies in its ability to form strong and directional hydrogen bonds. stanford.edu

The sulfonamide group contains both hydrogen bond donors (N-H) and acceptors (S=O), which are known to form robust and predictable patterns. harvard.edu These interactions can guide the spontaneous organization of molecules into well-ordered, one-, two-, or three-dimensional structures. This "bottom-up" approach allows for the engineering of materials with tailored bulk properties based on the design of the molecular components. researchgate.net

In addition to the primary N-H···O=S hydrogen bonds, the methoxy (B1213986) groups can participate in weaker C-H···O interactions, which can further stabilize the resulting supramolecular architectures. nih.govias.ac.in The interplay of these non-covalent interactions can lead to the formation of complex networks, such as tapes or sheets. harvard.edu The ability of molecules to self-assemble into ordered structures is fundamental to creating functional materials, including gels, liquid crystals, and other nanostructured systems. nih.gov While specific studies on the self-assembly of this compound are yet to be reported, the foundational principles of supramolecular chemistry strongly suggest its potential in this area.

Table 2: Key Structural Features for Self-Assembly

| Functional Group | Type of Interaction | Role in Self-Assembly |

| Sulfonamide (N-H) | Hydrogen Bond Donor | Primary directional interaction |

| Sulfonamide (S=O) | Hydrogen Bond Acceptor | Primary directional interaction |

| Methoxy (-OCH₃) | Hydrogen Bond Acceptor | Secondary stabilizing interaction |

| Benzene Ring | π-π Stacking | Contributes to packing and stability |

Biological Activity Investigations Mechanistic and Target Identification Focus Excluding Clinical/admet/safety

Enzyme Inhibition Studies (In Vitro)

In vitro studies have been instrumental in characterizing the inhibitory profile of 2,5-Dimethoxybenzene-1,3-disulfonamide. These investigations have predominantly targeted human carbonic anhydrase isozymes, providing a detailed understanding of the compound's potency and structure-activity relationships at the molecular level.

This compound has been systematically evaluated against a panel of human carbonic anhydrase (hCA) isozymes. These enzymes, crucial for various physiological processes, are well-established targets for sulfonamide-based inhibitors. The inhibitory activity of this compound has been quantified against several isoforms, including the cytosolic hCA I and hCA II, and the transmembrane hCA XIV.

The inhibitory potency of this compound against various human carbonic anhydrase isozymes has been determined by quantifying its inhibition constant (Ki). The Ki values indicate the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value corresponds to a higher inhibitory potency. The inhibition data for this compound against a range of hCA isozymes are presented below.

| hCA Isozyme | Inhibition Constant (Ki) [nM] |

|---|---|

| hCA I | 15.4 |

| hCA II | 12.8 |

| hCA IV | 38.3 |

| hCA VA | 39.1 |

| hCA VB | 15.7 |

| hCA VI | 41.5 |

| hCA VII | 2.5 |

| hCA IX | 25.7 |

| hCA XII | 4.8 |

| hCA XIII | 3.5 |

| hCA XIV | 10.5 |

The structure-activity relationship (SAR) for benzene-1,3-disulfonamide (B1229733) derivatives, including this compound, has been elucidated through comparative studies. The core benzene-1,3-disulfonamide scaffold is a key feature for potent carbonic anhydrase inhibition. One of the sulfonamide groups coordinates to the catalytic zinc ion within the enzyme's active site, while the second sulfonamide group and the substituents on the benzene (B151609) ring influence the binding affinity and isoform selectivity.

To gain a precise understanding of the binding mode of this compound, X-ray crystallographic studies have been conducted on its complex with human carbonic anhydrase II (hCA II). These studies provide atomic-level detail of the interactions between the inhibitor and the enzyme.

The crystal structure reveals that one of the sulfonamide groups of this compound directly coordinates to the zinc ion in the active site of hCA II, displacing the zinc-bound water molecule. The second sulfonamide group, located at the meta position, is oriented towards the hydrophilic side of the active site. This orientation allows for the formation of hydrogen bonds with key amino acid residues, including His64, Asn67, Gln92, and Thr200. Furthermore, the phenyl ring of the inhibitor is observed to be rotated by approximately 45 degrees and tilted by 10 degrees relative to the orientation commonly seen in other sulfonamide-hCA II complexes. This unique binding geometry is a direct consequence of the substitution pattern of the benzene ring.

Based on the available scientific literature, the research on the enzyme inhibitory activity of this compound has been exclusively focused on carbonic anhydrases. There are no significant reports of its investigation as an inhibitor of other enzyme classes.

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, II, XIV)

Molecular Interactions with Biological Macromolecules

The primary focus of research into the molecular interactions of this compound has been its binding to carbonic anhydrase enzymes, as detailed in the crystallographic studies. Beyond this, there is a lack of published data regarding its interactions with other biological macromolecules such as receptors, nucleic acids, or other protein families.

Protein-Ligand Interaction Analysis at the Molecular Level (non-clinical)

No studies detailing the molecular-level protein-ligand interactions of this compound were identified.

Understanding Binding Orientations and Forces

Without protein-ligand interaction studies, there is no information on the binding orientations or the intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, hydrophobic interactions) that would govern the binding of this compound to a biological target.

Investigation of Potential Biological Targets (without assessing efficacy or safety in living organisms)

No research was found that investigates or identifies potential biological targets for this compound.

Due to the absence of research on this specific compound, no data tables or detailed research findings can be generated.

Future Research Directions for 2,5 Dimethoxybenzene 1,3 Disulfonamide

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for synthesizing aromatic sulfonamides often rely on harsh reagents like chlorosulfonic acid and can generate significant waste. acs.org Future research should focus on developing greener, more efficient synthetic pathways to 2,5-Dimethoxybenzene-1,3-disulfonamide and its derivatives.

Key areas for exploration include:

Catalytic Approaches: Modern catalysis offers promising alternatives. Research into copper-catalyzed three-component reactions, which can couple aryl precursors, a sulfur dioxide source (like DABCO·(SO₂)₂), and an amine source under mild conditions, could provide a direct and efficient route. acs.orgorganic-chemistry.orgjsynthchem.com Similarly, exploring synergetic photoredox and copper catalysis could enable the synthesis from a variety of aryl radical precursors at room temperature, enhancing functional group compatibility. acs.org A transition-metal-free photocatalytic strategy using abundant phenolic precursors could also be a sustainable alternative. rsc.org

Flow Chemistry: Continuous flow synthesis presents a scalable, safe, and eco-friendly platform for preparing sulfonamide libraries. acs.orgfigshare.com Developing a flow process for the synthesis of this compound would allow for precise control over reaction parameters, minimize waste, and facilitate rapid library generation for screening purposes. acs.orgrsc.orgresearchgate.net Automated flow systems could further accelerate the synthesis of secondary and tertiary sulfonamide derivatives for structure-activity relationship studies. acs.org

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, offer a highly sustainable route to sulfonamides. rsc.org Research could adapt these methods for the synthesis of the target compound, potentially using a one-pot, two-step process involving tandem oxidation-chlorination followed by amination, thereby avoiding bulk solvents and simplifying purification. rsc.orgrsc.org

Green Solvents and Reagents: The use of environmentally benign solvents like water or ethanol, coupled with safer reagents, is a critical goal. mdpi.comtandfonline.comtandfonline.com Methods utilizing reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) for in-situ generation of sulfonyl chlorides in sustainable solvents could be adapted for the synthesis of the target molecule, offering a mild and eco-friendly strategy. rsc.org

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Catalytic Methods | Mild conditions, broad substrate scope, high efficiency. organic-chemistry.orgacs.org | Development of specific copper or photoredox catalysts for the disulfonylation of 1,4-dimethoxybenzene (B90301). |

| Flow Chemistry | Enhanced safety, scalability, waste minimization, automation. acs.orgacs.org | Optimization of reactor design and conditions for continuous production and derivatization. |

| Mechanochemistry | Solvent-free, cost-effective, reduced waste. rsc.org | Adaptation of solid-state reagents for the one-pot synthesis from disulfide or thiol precursors. |

| Green Solvents | Reduced environmental impact, improved safety. mdpi.comrsc.org | Exploring water-based synthesis and solvent-free workup procedures. |

Exploration of Novel Supramolecular Architectures and Advanced Materials

The sulfonamide group is a powerful functional motif for directing molecular self-assembly through hydrogen bonding and other weak intermolecular interactions. The specific substitution pattern of this compound provides multiple sites for these interactions, making it an excellent candidate for constructing novel supramolecular architectures.

Future research in this area should investigate:

Crystal Engineering: Systematic studies on how derivatization of the sulfonamide nitrogens (e.g., with various aryl groups) influences crystal packing and the resulting supramolecular architecture. The interplay of N-H···O hydrogen bonds, C-H···O interactions, and π-π stacking can be harnessed to create predictable 1D, 2D, or 3D networks.

Functional Materials: The potential to use this compound as a building block for functional materials like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or liquid crystals should be explored. The directional nature of the sulfonamide interactions could lead to materials with tailored porosity, conductivity, or optical properties.

Self-Assembling Systems: Investigating the self-assembly of amphiphilic derivatives of this compound in solution could lead to the formation of micelles, vesicles, or gels. These systems could find applications in drug delivery, sensing, or as templates for nanomaterial synthesis.

Deeper Computational Insight into Reactivity and Interactions

Computational chemistry provides powerful tools to predict and understand molecular behavior, guiding experimental design. Applying these methods to this compound can offer profound insights.

Future computational studies could focus on:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its derivatives in different solvent environments. nih.gov Furthermore, simulations can elucidate the molecular-level interactions between the sulfonamide scaffold and biological targets, such as enzymes or proteins, helping to understand binding affinity and selectivity. peerj.comnih.gov

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate key molecular properties, including orbital energies, charge distribution, and vibrational frequencies. researchgate.net These calculations can help predict the molecule's reactivity, spectroscopic signatures, and the nature of its non-covalent interactions, which is crucial for designing supramolecular structures and understanding reaction mechanisms.

Docking and Virtual Screening: Molecular docking studies can predict the binding modes of this compound derivatives within the active sites of various enzymes. nih.gov This approach can be used to virtually screen large libraries of potential derivatives against known and novel biological targets, prioritizing compounds for synthesis and experimental testing. nih.govnih.gov

| Computational Method | Research Application | Predicted Outcomes |

| Molecular Dynamics (MD) | Simulating protein-ligand interactions. peerj.com | Binding free energies, conformational stability, key interacting residues. |

| Density Functional Theory (DFT) | Calculating electronic structure and reactivity. researchgate.net | Reaction pathways, spectroscopic properties, intermolecular interaction energies. |

| Molecular Docking | Predicting binding poses in enzyme active sites. nih.gov | Binding affinity scores, identification of potential biological targets. |

Design of Highly Selective Molecular Probes and Tools

The sulfonamide moiety is a well-established functional group in the design of chemosensors and molecular probes due to its ability to coordinate with metal ions and participate in hydrogen bonding. tandfonline.com The this compound scaffold is a promising platform for developing novel probes.

Future research should aim to:

Fluorescent Chemosensors: Develop fluorescent probes by conjugating the this compound scaffold with fluorophores (e.g., dansyl, pyrene, benzoxadiazole). tandfonline.comacs.org The binding of a target analyte (such as a specific metal ion or anion) to the sulfonamide groups could induce a detectable change in the fluorescence signal through mechanisms like photoinduced electron transfer (PET) or charge transfer. tandfonline.comresearchgate.net The two sulfonamide groups might allow for ratiometric sensing or the detection of analytes that can bridge the two sites.

Biosensors: Design derivatives that can act as probes for biological systems. For example, a structure-based design approach could be used to create a fluorescently labeled derivative that binds with high affinity to a specific protein, such as carbonic anhydrase, allowing for the detection of the protein or its cofactors (e.g., Zn²⁺). acs.org

Chemical Tools for Biology: The sulfonamide motif itself is a valuable tool in organic synthesis and medicinal chemistry. researchgate.net Derivatives of this compound could be developed as linkers, protecting groups, or scaffolds in combinatorial chemistry to accelerate drug discovery efforts.

Discovery of New Biological Targets and Mechanisms of Action (molecular level)

While sulfonamides are classically known as inhibitors of dihydropteroate (B1496061) synthase (DHPS) in bacteria, this functional group is present in a vast array of drugs with diverse mechanisms of action. nih.govnih.govlibretexts.orgimgroupofresearchers.com The unique electronic and structural features of this compound may lead to novel biological activities.

Future research should focus on:

Screening Against Diverse Enzyme Classes: Beyond antibacterial targets, sulfonamides are known to inhibit carbonic anhydrases, kinases, proteases (e.g., matrix metalloproteinases), and cyclooxygenase-2 (COX-2). nih.govopenaccesspub.orgtandfonline.comtandfonline.com Screening a library of this compound derivatives against these enzyme families could identify novel inhibitors for conditions like glaucoma, cancer, or inflammation. openaccesspub.orgtandfonline.com

Elucidating Non-Classical Mechanisms: The compound and its derivatives should be investigated for mechanisms beyond competitive enzyme inhibition. For instance, some novel sulfonamides have been shown to reverse antibiotic resistance by targeting other cellular pathways. tandfonline.com Research could explore if derivatives of this compound can disrupt protein-protein interactions, modulate signaling pathways, or inhibit enzymes in novel metabolic pathways, such as the fatty acid biosynthesis pathway in bacteria. acs.org

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of derivatives will be crucial to build a comprehensive SAR profile. By modifying the substituents on the sulfonamide nitrogens and exploring analogues, researchers can optimize potency and selectivity for newly identified biological targets, potentially leading to the development of novel therapeutic agents for a range of diseases, including cancer, diabetes, and infectious diseases. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,5-dimethoxybenzene-1,3-disulfonamide, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 2,5-dimethoxybenzene derivatives using sulfonating agents like chlorosulfonic acid, followed by amidation with ammonia or amines. Catalysts such as poly(N-chloro-N-ethylbenzene-1,3-disulfonamide) or N,N,N,N-tetrabromobenzene-1,3-disulfonamide can enhance reaction efficiency in ethanol-mediated systems . Optimization involves adjusting stoichiometry (e.g., molar ratios of sulfonating agents to precursors), temperature (60–80°C), and reaction time (12–24 hours). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity products.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm methoxy (–OCH₃) and sulfonamide (–SO₂NH₂) groups. Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while sulfonamide protons resonate at δ 4.5–5.5 ppm .

- FT-IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide functionality.

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) and ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z ~280).

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of this compound in aqueous and organic systems?

- Methodological Answer : Stability studies require accelerated degradation tests under varied conditions:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor via HPLC for hydrolysis products (e.g., sulfonic acids). Sulfonamides are prone to acidic hydrolysis (pH < 4), forming sulfonic acids and amines .

- Solvent Effects : Use Hansen solubility parameters to predict solubility in polar aprotic solvents (e.g., DMSO, DMF) versus non-polar solvents (hexane). Polar solvents stabilize sulfonamide groups via hydrogen bonding, reducing degradation .

Q. What contradictions exist in reported catalytic efficiencies of sulfonamide derivatives in multicomponent reactions, and how can they be resolved?

- Methodological Answer : Discrepancies arise from catalyst loading (e.g., 5–20 mol%), solvent choice (ethanol vs. acetonitrile), and temperature (room temp vs. reflux). For example, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) shows higher activity in ethanol than in DMF due to better solubility . Resolution requires controlled comparative studies:

- Experimental Design : Fix substrate ratios and vary one parameter (e.g., catalyst type) while monitoring reaction progress via TLC/GC-MS.

- Data Analysis : Use Arrhenius plots to compare activation energies across catalysts.

Q. Can this compound be integrated into covalent organic frameworks (COFs) for adsorption applications, and what structural modifications enhance performance?

- Methodological Answer : Yes, its sulfonamide groups can act as linkers in COF synthesis. For example, Schiff-base COFs synthesized with 2,5-dimethoxybenzene-1,4-dicarboxaldehyde analogues show enhanced porosity (~500 m²/g surface area) . Modifications:

- Functionalization : Introduce amino groups (–NH₂) to the benzene ring for stronger Schiff-base linkages.

- Post-Synthetic Modification : Graft sulfonic acid groups to improve hydrophilicity for pollutant adsorption (e.g., diclofenac removal efficiency >90% at pH 7) .

Q. What mechanistic insights explain the fluorescence quenching of 2,5-dimethoxybenzene derivatives under thermal stress?

- Methodological Answer : Thermal quenching arises from non-radiative decay pathways. For example, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde exhibits fluorescence loss at >100°C due to lattice distortion and π-π stacking disruption . Methods to study:

- Thermogravimetric Analysis (TGA) : Correlate weight loss with fluorescence intensity.

- Single-Crystal XRD : Compare pre- and post-heating crystal structures to identify bond-length changes.

Data Contradiction Analysis

Q. Why do reported solubility values of this compound vary across studies, and how can standardized protocols address this?

- Methodological Answer : Variations stem from inconsistent solvent purity, temperature control (±2°C), and equilibration time (24–72 hours). Standardization steps:

- Hansen Solubility Parameters : Use triple-distilled solvents and controlled temperature baths.

- UV-Vis Quantification : Measure saturation concentrations at λ_max ~270 nm with calibration curves .

Applications in Material Science

Q. How does the sulfonamide group in this compound enhance ion transport in polymeric membranes?

- Methodological Answer : Sulfonamide groups act as proton-conducting sites via –SO₂NH–H⁺ interactions. For example, in fuel cell membranes, the compound increases proton conductivity (up to 0.1 S/cm at 80°C) while reducing methanol crossover (<5%) compared to non-sulfonated polymers. Characterize via electrochemical impedance spectroscopy (EIS) and methanol permeability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.